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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine Scaffolds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of novel chemical entities, using the 2-Cyclopropyl-2-(propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the receptor binding affinity of novel chemical entities, using the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold as a central case study. The methodologies and principles outlined herein are broadly applicable to the preclinical assessment of small molecule drug candidates.

Introduction: The Rationale for Investigating 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine Scaffolds

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and improve metabolic stability in drug candidates.[1][2] The inherent strain of the cyclopropane ring can enhance binding to target receptors and reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] The inclusion of a propan-2-yloxy group in the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold introduces a lipophilic element that can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Given these favorable characteristics, it is imperative to conduct a thorough investigation of the receptor binding profile of this scaffold to identify potential therapeutic targets and off-target liabilities. This guide will detail the experimental strategies and protocols for achieving this.

Strategic Selection of Binding Assays

The initial step in characterizing a novel scaffold is to determine its binding affinity for a panel of relevant biological targets. The choice of assay is critical and depends on the specific research question, the nature of the target, and the available resources. Two of the most robust and widely used techniques for this purpose are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays: The Gold Standard for GPCRs

Radioligand binding assays are highly sensitive and quantitative, making them a cornerstone for studying G protein-coupled receptors (GPCRs).[3] These assays directly measure the interaction of a radiolabeled ligand with its receptor.

There are two primary types of radioligand binding assays relevant to our investigation:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[4]

  • Competition Binding Assays: These assays are employed to determine the affinity of an unlabeled compound (our 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold) by measuring its ability to compete with a radioligand for binding to the receptor.[3][5] The output of this assay is the IC50 value, which can be converted to the inhibition constant (Ki).

Surface Plasmon Resonance (SPR): Real-time, Label-Free Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique for monitoring molecular interactions in real-time without the need for labeling.[6][7] In a typical SPR experiment for small molecule analysis, the target protein is immobilized on a sensor chip, and the small molecule (the analyte) is flowed over the surface.[6][7] The binding events are detected as changes in the refractive index at the sensor surface.[7]

SPR provides a wealth of information, including:

  • Association rate constant (ka): The rate at which the analyte binds to the immobilized ligand.

  • Dissociation rate constant (kd): The rate at which the analyte-ligand complex decays.

  • Equilibrium dissociation constant (Kd): A measure of the affinity of the interaction, calculated from the ratio of kd to ka.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for conducting radioligand competition binding assays and SPR analysis for the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold.

Protocol for Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity of the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold for a panel of GPCRs expressed in a stable cell line.

Materials:

  • Cell membranes from a cell line overexpressing the target GPCR.

  • Radioligand specific for the target GPCR (e.g., [3H]-DAMGO for the mu-opioid receptor).

  • 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from the GPCR-expressing cell line according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding inhibitor.

    • Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Diagram of Radioligand Competition Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare GPCR Membranes setup Set up Assay Plate: Total, Non-specific, & Competition Wells prep_membranes->setup prep_reagents Prepare Radioligand & Test Compound Dilutions prep_reagents->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki

Caption: Workflow for a radioligand competition binding assay.

Protocol for Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics of the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold to a purified target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target protein.

  • 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine test compound.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the purified target protein in the immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Prepare a dilution series of the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine test compound in running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Include a buffer-only injection to serve as a blank for double referencing.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized protein (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface data and the blank injection data.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Diagram of Surface Plasmon Resonance (SPR) Workflow:

G cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Purify Target Protein immobilize Immobilize Protein on Sensor Chip prep_protein->immobilize prep_analyte Prepare Analyte Dilution Series inject Inject Analyte Solutions prep_analyte->inject immobilize->inject regenerate Regenerate Sensor Surface inject->regenerate process Process Raw Sensorgrams inject->process fit Fit Data to Binding Model process->fit determine_kinetics Determine ka, kd, and Kd fit->determine_kinetics

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Exploratory

An Early-Stage Safety and Toxicity Assessment Strategy for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

A Technical Guide for Drug Discovery Professionals Introduction In the fast-paced environment of early-stage drug discovery, the principle of "fail early, fail often" is a strategic imperative designed to conserve resour...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

Introduction

In the fast-paced environment of early-stage drug discovery, the principle of "fail early, fail often" is a strategic imperative designed to conserve resources for the most promising candidates.[1] A major cause of compound attrition in later developmental stages is unforeseen toxicity.[1] Therefore, the early identification of toxicological liabilities is not merely a regulatory hurdle but a cornerstone of efficient drug development.

This guide focuses on a novel chemical entity (NCE), 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS No. 1595987-51-1).[2] A review of public scientific literature and toxicological databases reveals no existing safety or metabolism data for this specific molecule. In such instances, a proactive, hypothesis-driven approach to safety assessment is critical. This strategy involves dissecting the molecule's structure to identify potential toxicophores—substructures known to be associated with adverse effects—and then employing a tiered system of in silico, in vitro, and biochemical assays to test these hypotheses.

The core structure of this NCE contains a cyclopropylamine moiety , a well-documented structural alert. This feature is famously associated with the hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin, which was severely restricted due to its potential to cause liver damage.[3][4] The toxicity is mediated by Cytochrome P450 (CYP) enzymes, which oxidize the cyclopropylamine group to form reactive, ring-opened intermediates capable of covalently binding to essential cellular proteins.[3][4][5] This guide, therefore, presents a comprehensive de-risking strategy centered on evaluating the bioactivation potential of this key moiety, alongside a panel of standard early-stage safety assays.

Section 1: Structural and In Silico Liability Assessment

The first step in any modern safety assessment is a thorough analysis of the chemical structure to preemptively identify potential hazards. This allows for the generation of specific, testable hypotheses that guide the subsequent experimental workflow.

Identification of Potential Toxicophores

The structure of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine presents two primary features of toxicological interest:

  • The Cyclopropylamine Group : This is the most significant structural alert. Cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability or improve potency.[6][7] However, when directly attached to an amine, the ring system is susceptible to NADPH-dependent oxidation by CYP enzymes.[3] This can lead to the formation of highly reactive intermediates, such as α,β-unsaturated aldehydes, which can subsequently form covalent adducts with cellular nucleophiles like glutathione (GSH) or proteins, leading to cellular dysfunction and toxicity.[4][5]

  • The Primary Amine : As a basic functional group, the primary amine can contribute to off-target pharmacology and potential liabilities such as phospholipidosis. While some research suggests primary amines may be less promiscuous than their secondary or tertiary counterparts, they remain a key site for metabolic reactions and can influence the physicochemical properties that govern off-target interactions.[8]

cluster_0 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine cluster_1 Potential Toxicophores Molecule Structure Alert1 Cyclopropylamine Moiety Hypothesis1 Metabolic Bioactivation (Reactive Metabolite Formation) Alert1->Hypothesis1 Risk Alert2 Primary Basic Amine Hypothesis2 Off-Target Liabilities (hERG, Phospholipidosis) Alert2->Hypothesis2 Risk

Caption: Structural alerts within the target molecule and associated risks.

In Silico Toxicity Prediction Protocol

Before committing to resource-intensive wet lab experiments, computational models can provide valuable initial predictions. These tools use vast databases of existing chemical structures and their associated toxicological data to forecast the liabilities of a new molecule.[9][10]

Objective: To computationally assess the likelihood of metabolic bioactivation, genotoxicity, organ toxicity, and other adverse effects.

Methodology:

  • Obtain the SMILES String: Convert the chemical structure of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine into its SMILES (Simplified Molecular Input Line Entry System) format.

  • Select Prediction Platforms: Utilize a consortium of commercially available or free web-based prediction tools (e.g., Instem's Predict™, ProTox-3.0, TOPKAT) to generate a robust assessment.[9][11][12]

  • Run Key Endpoints:

    • Site of Metabolism Prediction: Identify the most likely atoms to be oxidized by CYP enzymes. The primary hypothesis is metabolism at the cyclopropyl-amine junction.

    • Ames Mutagenicity: Predict the potential for the compound to cause genetic mutations.

    • Hepatotoxicity Prediction: Assess the risk of liver toxicity based on structural analogues.

    • Cardiotoxicity (hERG Inhibition) Prediction: Evaluate the likelihood of blocking the hERG potassium channel, a risk factor for cardiac arrhythmia.

    • LD50 Prediction: Estimate the acute oral lethal dose in rodents.

Data Interpretation: The results from these models should not be considered definitive proof of toxicity but rather as a method to prioritize and guide subsequent in vitro testing. A strong signal for hepatotoxicity or mutagenicity would significantly elevate the concern surrounding the cyclopropylamine moiety.

Section 2: In Vitro Metabolism and Bioactivation Assessment

This stage is the most critical for de-risking the NCE. The central hypothesis—that the cyclopropylamine moiety can be converted into a reactive metabolite—must be tested directly.

Experimental Workflow for Bioactivation

cluster_0 Phase 1: Stability & Metabolism cluster_1 Phase 2: Bioactivation Assessment A Metabolic Stability Assay (Human Liver Microsomes) B Metabolite ID (High-Res LC-MS) A->B Analyze supernatant C Reactive Metabolite Trapping (HLM + GSH/S-methyl GSH) B->C If metabolism is observed D GSH Adduct Search (LC-MS/MS Analysis) C->D Analyze incubate

Caption: Tiered workflow for assessing metabolic bioactivation potential.

Protocol: Reactive Metabolite (RM) Trapping Assay

This assay is designed to "trap" short-lived, electrophilic metabolites by allowing them to react with a stable nucleophile, most commonly glutathione (GSH), which is then detected by mass spectrometry.[3]

Objective: To definitively determine if the NCE forms reactive electrophilic metabolites in a metabolically active system.

Methodology:

  • Reagents:

    • Test Compound (10 mM stock in DMSO)

    • Human Liver Microsomes (HLM, pooled donors)

    • NADPH (Cofactor for CYP enzymes)

    • Glutathione (GSH, trapping agent)

    • Phosphate Buffer (pH 7.4)

  • Incubation Setup: Prepare two sets of incubation tubes:

    • Test Condition: HLM, Test Compound (final concentration 1-10 µM), GSH, and Buffer.

    • Control Condition (-NADPH): Same as the test condition but without the NADPH cofactor. This control ensures that any adducts formed are the result of enzymatic metabolism.

  • Reaction Initiation: Pre-warm tubes to 37°C. Initiate the reaction by adding NADPH to the Test Condition tubes.

  • Time Points: Incubate for a set time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). This precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specifically, search for the predicted mass of the parent compound conjugated to glutathione.

Data Presentation and Interpretation:

The key finding is the detection of a mass corresponding to [M+H]+ of the parent drug plus the mass of glutathione (307.3 Da). A positive result, present only in the +NADPH condition, is strong evidence of reactive metabolite formation.

AnalytePredicted Mass [M+H]+Hypothetical Result (+NADPH)Hypothetical Result (-NADPH)Interpretation
Parent Compound158.25DetectedDetectedCompound present
GSH Adduct465.55Detected Not DetectedBioactivation Confirmed
Proposed Bioactivation Pathway

Based on established mechanisms for cyclopropylamines, the following pathway is hypothesized.[4][5]

Parent Parent Compound (Cyclopropylamine) Intermediate1 Radical Intermediate (via Ring Opening) Parent->Intermediate1 CYP450 + NADPH, O2 Intermediate2 Reactive Aldehyde (α,β-unsaturated) Intermediate1->Intermediate2 Further Oxidation Adduct1 GSH Adduct (Detected in Assay) Intermediate2->Adduct1 + Glutathione (GSH) Adduct2 Protein Adduct (Leads to Toxicity) Intermediate2->Adduct2 + Protein Nucleophiles

Caption: Hypothesized metabolic bioactivation pathway of the cyclopropylamine moiety.

Section 3: In Vitro Safety Pharmacology and Toxicology

In parallel with the bespoke bioactivation studies, the NCE should be profiled in a standard panel of early-stage toxicity assays to identify other potential liabilities.[1][13]

Protocol: Cytotoxicity Assay

Objective: To determine the concentration of the compound that causes general cell death. This provides a baseline for assessing potency vs. toxicity.

Methodology:

  • Cell Line: Use a relevant human cell line, such as HepG2 (a liver-derived cell line), given the hepatotoxicity concerns.

  • Assay Principle: Utilize a standard viability assay, such as the MTT assay, which measures mitochondrial reductase activity as an indicator of cell health.[14]

  • Procedure:

    • Plate HepG2 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 24-72 hours.

    • Add MTT reagent and incubate, allowing viable cells to convert it to a colored formazan product.

    • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (LC50 or IC50).

Additional Key Assays

A comprehensive early screening panel should also include:

  • hERG Inhibition Assay: To assess the risk of cardiotoxicity. An automated patch-clamp assay is the gold standard, providing an IC50 value for channel blockade.

  • Ames Mutagenicity Assay: A bacterial reverse mutation assay used to detect the genotoxic potential of a compound.[15] It is a regulatory requirement and a critical screen for potential carcinogenicity.

  • CYP Inhibition Panel: To evaluate the potential for drug-drug interactions (DDI), the compound should be tested for inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Data Presentation:

AssayEndpointHypothetical ResultSafety Profile Interpretation
HepG2 CytotoxicityLC50> 50 µMLow cytotoxicity
hERG InhibitionIC50> 30 µMLow risk of cardiotoxicity
Ames Test (5 strains)MutagenicityNegativeNo genotoxic potential
CYP3A4 InhibitionIC50> 25 µMLow risk of DDI

Section 4: Integrated Risk Assessment and Go/No-Go Decision

The culmination of this tiered assessment is an integrated risk assessment that enables a data-driven decision on the compound's future.

Start Start: In Silico & In Vitro Data Decision1 GSH Adduct Detected? Start->Decision1 Decision2 Cytotoxicity LC50 < 10 µM? Decision1->Decision2 No Redesign NO-GO: Redesign Remove Cyclopropylamine Decision1->Redesign Yes Decision3 hERG / Ames Positive? Decision2->Decision3 No Terminate NO-GO: Terminate Unacceptable Risk Profile Decision2->Terminate Yes Go GO Proceed to In Vivo PK/PD Decision3->Go No Decision3->Terminate Yes

Caption: Decision-making flowchart for compound progression.

Scenario Analysis:

  • High-Risk Scenario (No-Go / Redesign): The in silico tools predict hepatotoxicity, and the crucial RM trapping assay confirms the formation of a GSH adduct. This is a significant finding that likely forecasts idiosyncratic toxicity. Decision: The risk is too high to proceed. The project team should focus on medicinal chemistry efforts to redesign the molecule, for instance, by replacing the cyclopropyl group with a less reactive alternative like a gem-dimethyl group, a strategy that has proven successful in other programs.[3]

  • Low-Risk Scenario (Go): The compound shows no evidence of bioactivation (negative in the RM trapping assay), exhibits low cytotoxicity (LC50 > 50 µM), is negative in the Ames assay, and has a clean off-target profile (hERG IC50 > 30 µM). Decision: The initial safety profile is acceptable. The compound can be progressed to the next stage of discovery, which typically involves in vivo pharmacokinetic and efficacy studies in animal models.

Conclusion

The absence of public data for a novel chemical entity like 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine necessitates a rigorous, hypothesis-driven safety evaluation. By identifying the cyclopropylamine moiety as a key structural alert, a focused and efficient de-risking strategy can be implemented. The combination of predictive in silico modeling, definitive biochemical assays for reactive metabolite formation, and a standard panel of in vitro safety screens provides the critical data needed to make an informed go/no-go decision. This proactive approach to toxicology not only aligns with the "fail early" paradigm but also upholds the highest standards of scientific integrity and drug development ethics.

References

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • ProTox-3.0. (2024, May 15). Prediction of TOXicity of chemicals. [Link]

  • Bhardwaj, U., et al. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC. NCBI. [Link]

  • Instem. (n.d.). Predict - Life Science Software – Drug Research & Development. [Link]

  • Patlewicz, G., Jeliazkova, N., & Worth, A. P. (n.d.). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • AIRA Matrix. (n.d.). PredTox | Predictive Toxicology Platform. [Link]

  • Lee, E., et al. (2017, February 1). Amine promiscuity and toxicology analysis. PubMed. [Link]

  • Hargus, S. J., et al. (2008, February 26). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]

  • Talele, T. T. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Ju, C., & Uetrecht, J. P. (2008, February 26). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. ACS Publications. [Link]

  • D.M. DeMarini, et al. (2014, June 18). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage. ACS Publications. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Licht, R. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

  • de Mello, F., et al. (n.d.). Evaluation of in Vitro Toxicity of N,N-dimethyl-2-propen-1-amines Isomers. PubMed. [Link]

  • ECHA. (n.d.). 2-(propan-2-yloxy)ethan-1-amine hydrochloride — Chemical Substance Information. [Link]

  • Cyprotex. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Hartwig, A., & MAK Commission. (2025, August 8). 2‐Propoxyethanol (2‐(Propyloxy)ethanol). Publisso. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for Amide Coupling with the Sterically Hindered Amine 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

Introduction The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in pharmaceuticals, natural products, and pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in pharmaceuticals, natural products, and peptides underscores the continuous need for reliable and efficient synthetic protocols.[1] However, significant challenges arise when coupling partners exhibit high steric hindrance, which can dramatically slow reaction kinetics and lead to low yields or undesired side reactions.[3][4][5]

The target amine, 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine , presents such a challenge. The presence of a bulky cyclopropyl and isopropoxy group adjacent to the ethylamine backbone sterically shields the nucleophilic amine, making it a demanding substrate for standard coupling conditions. This application note provides a detailed, field-proven protocol for successfully coupling this amine with a generic carboxylic acid, emphasizing the rationale behind reagent selection and procedural steps to ensure high efficiency and purity.

Strategic Considerations for a Hindered Coupling

Standard amide coupling reagents, such as carbodiimides like DCC or EDC when used alone, often fail with sterically demanding substrates due to the low nucleophilicity of the hindered amine and its inability to effectively intercept the transient O-acylisourea intermediate.[2][6] To overcome this kinetic barrier, a more potent activation strategy is required.

For this reason, we selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is a third-generation uronium salt-based reagent prized for its high efficiency, rapid reaction rates, and ability to suppress racemization, particularly in challenging cases involving hindered amino acids or amines.[7][8][9]

The Mechanism of HATU Activation

The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is far more susceptible to nucleophilic attack by a hindered amine than intermediates formed by other reagents.[9][10] The process, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.

  • Initial Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[7][9]

  • Formation of the Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is the key to HATU's effectiveness, yielding the OAt-active ester and releasing tetramethylurea as a byproduct.[9][10][11]

  • Nucleophilic Attack: The sterically hindered amine attacks the highly reactive OAt-active ester to form the desired amide bond, regenerating HOAt in the process.[10]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Final Amide Product ActiveEster->Amide + Amine Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct Amine Hindered Amine (R'-NH₂) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol provides a robust methodology for the coupling of a generic carboxylic acid with 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine.

Materials and Reagents
  • Carboxylic Acid (1.0 equiv)

  • 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/EtOAc)

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

    • Dissolve the solids in anhydrous DMF to a concentration of 0.1–0.5 M.

    • Stir the solution at room temperature.

  • Carboxylic Acid Activation (Pre-activation):

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution. The solution may change color (often to yellow).

    • Allow the mixture to stir for 10-15 minutes at room temperature. This "pre-activation" step ensures the complete formation of the OAt-active ester before the introduction of the amine.[7]

  • Amine Addition:

    • In a separate vial, dissolve 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (1.1 equiv) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reactions with hindered amines may require longer reaction times, typically ranging from 4 to 24 hours.

  • Aqueous Workup:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding water.

    • Dilute the mixture extensively with Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1M HCl (to remove excess DIPEA and any unreacted amine).

      • Saturated NaHCO₃ (to remove unreacted carboxylic acid and HOAt).[12]

      • Brine (to remove residual water).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude residue should be purified by flash column chromatography on silica gel.[1][12]

    • A gradient elution system, for example, from 0% to 50% Ethyl Acetate in Hexanes, is typically effective for isolating the pure amide product.

Experimental Workflow Diagram

Workflow start 1. Dissolve Acid & HATU in Anhydrous DMF preactivate 2. Add DIPEA Stir 15 min for Pre-activation start->preactivate add_amine 3. Add Amine Solution preactivate->add_amine react 4. Stir at RT (4-24h) Monitor by TLC/LC-MS add_amine->react workup 5. Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) react->workup purify 6. Dry, Concentrate & Purify via Chromatography workup->purify product 7. Pure Amide Product purify->product

Caption: Step-by-step experimental workflow.

Summary of Key Reaction Parameters

ParameterRecommended ValueRationale
Carboxylic Acid 1.0 equivalentLimiting reagent.
Amine 1.1 - 1.2 equivalentsA slight excess helps drive the reaction to completion.
HATU 1.2 equivalentsEnsures efficient activation of the carboxylic acid.[7]
DIPEA 2.0 - 3.0 equivalentsActs as a non-nucleophilic base to facilitate carboxylate formation without competing in the reaction.
Solvent Anhydrous DMF / DCMPolar aprotic solvent required to dissolve reagents and facilitate the ionic mechanism.[9]
Concentration 0.1 - 0.5 MA good starting point to ensure sufficient reaction kinetics without being overly concentrated.[12]
Temperature 0 °C to Room TempMost HATU couplings proceed efficiently at room temperature.
Reaction Time 4 - 24 hoursSterically hindered substrates may require extended reaction times.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (HATU/amine degradation due to moisture).2. Insufficient activation.3. Extreme steric hindrance.1. Use fresh, anhydrous reagents and solvents. Handle hygroscopic materials under an inert atmosphere.[12]2. Ensure proper stoichiometry and allow for adequate pre-activation time.3. Gently heat the reaction (e.g., 40-50 °C) or consider microwave irradiation to overcome the activation energy barrier.
Guanidinylation Side Product The free amine attacks the guanidinium carbon of HATU, capping the amine. This is more common with a large excess of HATU or very slow couplings.1. Avoid using a large excess of HATU. Stick to 1.1-1.2 equivalents.2. Add the amine after a short pre-activation period, not at the very beginning.
Difficult Purification Byproducts (tetramethylurea, HOAt) or unreacted starting materials co-elute with the product.1. Ensure the aqueous workup is thorough. The acid and base washes are critical for removing the majority of byproducts and excess reagents.[12]2. For very polar compounds, consider reverse-phase (C18) chromatography.[12]

Conclusion

The successful synthesis of amides from sterically demanding partners like 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is highly achievable with the appropriate selection of reagents and a carefully executed protocol. The use of HATU provides a powerful activation method that effectively overcomes the kinetic challenges posed by steric hindrance. By following the detailed steps for reaction setup, workup, and purification outlined in this guide, researchers can reliably and efficiently synthesize target amides, advancing their objectives in drug discovery and development.

References

  • HATU - Wikipedia. Wikipedia. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development - ACS Publications. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters - ACS Publications. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Looking for some advice for purification of diamide. Reddit. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

Sources

Application

Application Notes and Protocols for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Novel Molecular Architectures 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is a primary amine that presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Novel Molecular Architectures

2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is a primary amine that presents a unique combination of structural motifs valuable in medicinal chemistry and organic synthesis. The presence of a cyclopropyl group can impart conformational rigidity, improve metabolic stability, and enhance potency in drug candidates.[1] The isopropyl ether moiety can modulate lipophilicity and provide a handle for further functionalization. As a primary amine, this building block is amenable to a wide range of chemical transformations, most notably N-acylation to form amides and reductive amination to generate secondary and tertiary amines. These reactions are fundamental in the construction of diverse molecular scaffolds for drug discovery and development.[2]

This guide provides detailed application notes and protocols for the utilization of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine as a versatile building block in organic synthesis.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 1595987-51-1[3]
Molecular Formula C8H17NOCalculated
Molecular Weight 143.23 g/mol Calculated
Appearance Likely a liquid at room temperatureInferred from similar amines
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH)General chemical knowledge

Safety and Handling: As with most amines, 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from oxidizing agents.

Application 1: Synthesis of Amide Derivatives via N-Acylation

The N-acylation of primary amines is a robust and widely used reaction for the formation of amide bonds, which are prevalent in pharmaceuticals.[5][6][] This transformation can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids with coupling agents.

General Reaction Scheme:

N-Acylation cluster_reactants Reactants cluster_products Products amine 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine reaction + amine->reaction Base (e.g., Triethylamine) Solvent (e.g., DCM) acyl_chloride R-COCl (Acyl Chloride) amide N-(2-Cyclopropyl-2-(propan-2-yloxy)ethyl)amide hcl HCl reaction->amide reaction->hcl Reductive_Amination cluster_reactants Reactants cluster_products Product amine 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine reaction + amine->reaction Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) carbonyl Aldehyde or Ketone (R1R2C=O) sec_amine Secondary Amine reaction->sec_amine

Sources

Method

Comprehensive HPLC Method Development Guide for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

As a Senior Application Scientist, approaching the chromatographic analysis of a novel building block like 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS 1595987-51-1) requires a first-principles evaluation of its mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the chromatographic analysis of a novel building block like 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS 1595987-51-1) requires a first-principles evaluation of its molecular architecture.

Standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is practically blind to this molecule. The structure consists entirely of aliphatic, alicyclic (cyclopropyl), and ether (isopropoxy) moieties terminating in a primary amine. It lacks a conjugated π -electron system, meaning it possesses no meaningful UV chromophore above 210 nm. Furthermore, its low molecular weight (143.23 g/mol ) and high polarity make it poorly retentive on standard C18 stationary phases.

To achieve robust, reproducible quantitation, we must engineer the method around the molecule's unique properties. This guide details two distinct, self-validating analytical strategies: Direct Analysis via HILIC-CAD/MS (ideal for modern, well-equipped labs) and Pre-column Derivatization via RP-HPLC-UV (a highly accessible, robust alternative for standard QC environments).

Strategic Method Selection

The decision between direct analysis and derivatization hinges on detector availability and throughput requirements. The decision tree below outlines the logical flow for method selection.

MethodSelection Analyte 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (No Chromophore, Polar, Primary Amine) Q1 Is MS or CAD available? Analyte->Q1 PathA Yes: Direct Analysis Q1->PathA PathB No: Pre-column Derivatization Q1->PathB HILIC HILIC Chromatography (Zwitterionic or Amide phase) PathA->HILIC Deriv FMOC-Cl Derivatization (Adds UV/Fluorescence tag) PathB->Deriv DetectA ESI-MS or CAD Detection HILIC->DetectA DetectB Reversed-Phase HPLC-UV (C18 Column, 265 nm) Deriv->DetectB

Caption: Decision tree for selecting the optimal HPLC method based on detector availability.

Protocol A: Direct Analysis via HILIC-CAD/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for polar analytes that fail to retain on reversed-phase columns . Because the analyte lacks a chromophore, we couple HILIC with Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS). CAD provides a near-universal response for non-volatile and semi-volatile analytes independent of chemical structure .

Mechanistic Rationale
  • Stationary Phase: A Zwitterionic (ZIC-HILIC) column is selected. The sulfobetaine surface provides a strong water-enriched liquid layer for analyte partitioning, while the negative terminal sulfonate groups offer weak electrostatic attraction to the protonated primary amine.

  • pH Control: The mobile phase is buffered at pH 3.0 using ammonium formate. Causality: At pH 3.0, the primary aliphatic amine (pKa ~9.5) is fully protonated. This not only maximizes HILIC retention but also converts the potentially volatile free base into a non-volatile formate salt, which is an absolute requirement to prevent signal loss during the evaporative step in CAD detection.

Chromatographic Conditions
ParameterSpecification
Column ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A (Aqueous) 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B (Organic) Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL (Sample diluent must be >75% Acetonitrile)
CAD Evaporation Temp 35 °C (Low temp prevents volatilization of the amine salt)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Strategy
0.01090Initial high organic promotes partitioning into the water layer.
2.01090Isocratic hold to elute void volume interferences.
10.04060Ramp aqueous to elute the strongly retained polar amine.
12.04060Flush column of highly polar contaminants.
12.11090Return to initial conditions.
20.01090Extended re-equilibration (Critical for HILIC reproducibility).
System Suitability & Self-Validation

To ensure this protocol is self-validating, you must run a system suitability test (SST) prior to sample analysis:

  • Void Volume Marker: Inject toluene to determine t0​ .

  • Retention Factor ( k′ ): The analyte must exhibit a k′>2.0 . If k′<2.0 , the analyte is eluting too close to the void, indicating insufficient water layer formation on the column (increase equilibration time or initial %B).

  • Signal-to-Noise (S/N): For CAD, a 10 µg/mL standard must yield an S/N > 50.

Protocol B: Pre-column Derivatization (RP-HPLC-UV)

For laboratories relying on standard UV detectors, the analyte must be chemically modified to introduce a chromophore. 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is the gold standard reagent for primary amines .

Mechanistic Rationale

The primary amine reacts rapidly with FMOC-Cl to form a highly stable, UV-active carbamate.

  • Buffer Selection: The reaction requires a basic environment (Borate buffer, pH 8.5). Causality: The pH must be near the amine's pKa to ensure a sufficient population of the nucleophilic free-base, while simultaneously neutralizing the HCl byproduct generated during carbamoylation.

  • Quenching: FMOC-Cl hydrolyzes in water to form FMOC-OH, a highly UV-active byproduct that can co-elute with the target analyte. To prevent this, an excess of Glycine is added after 20 minutes. Glycine reacts with residual FMOC-Cl to form FMOC-Glycine, a highly polar derivative that elutes harmlessly near the void volume on a C18 column.

DerivWorkflow Step1 Sample Prep (Analyte in Borate Buffer pH 8.5) Step2 Reagent Addition (FMOC-Cl in Acetonitrile) Step1->Step2 Step3 Incubation (20 min at Room Temp) Step2->Step3 Step4 Quenching (Add Glycine Solution) Step3->Step4 Step5 Analysis (Inject into HPLC-UV) Step4->Step5

Caption: Step-by-step workflow for the pre-column FMOC-Cl derivatization of the primary amine.

Derivatization Reagent Preparation
ReagentComposition & PreparationPurpose
Borate Buffer 0.1 M Sodium Tetraborate, adjusted to pH 8.5 with 0.1 M HCl.Maintains alkaline pH for nucleophilic attack; neutralizes HCl byproduct.
FMOC-Cl Solution 10 mM FMOC-Cl dissolved in anhydrous Acetonitrile. Prepare fresh daily.Derivatizing agent (adds fluorenyl chromophore).
Quenching Solution 50 mM Glycine dissolved in water.Scavenges unreacted FMOC-Cl to prevent FMOC-OH formation.
Step-by-Step Derivatization Procedure
  • Transfer 100 µL of the sample (containing 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine) into a 2 mL HPLC vial.

  • Add 100 µL of Borate Buffer (pH 8.5) and vortex for 5 seconds.

  • Add 200 µL of FMOC-Cl Solution. Cap the vial and vortex immediately.

  • Incubate at room temperature (20–25 °C) for exactly 20 minutes to allow complete carbamate formation.

  • Add 100 µL of Quenching Solution (Glycine). Vortex and wait 5 minutes.

  • Dilute with 500 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and inject into the HPLC.

Chromatographic Conditions & Gradient
ParameterSpecification
Column C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 265 nm (or Fluorescence: Ex 260 nm, Em 315 nm)
Time (min)% Mobile Phase A% Mobile Phase BElution Strategy
0.06040Retains the FMOC-analyte while eluting FMOC-Glycine early.
15.0595Shallow ramp to resolve the analyte from any trace FMOC-OH.
18.0595Column wash.
18.16040Return to initial conditions.
25.06040Re-equilibration.
System Suitability & Self-Validation

To validate the derivatization efficiency and chromatographic separation:

  • Blank Derivatization: Run the exact protocol using water instead of the sample. Validation Check: Ensure no peak elutes at the expected retention time of the FMOC-analyte. You should only see FMOC-Glycine (early eluting) and a minor FMOC-OH peak.

  • Resolution ( Rs​ ): The resolution between the FMOC-analyte peak and any adjacent reagent peaks (like FMOC-OH) must be ≥2.0 . If Rs​<2.0 , decrease the gradient steepness.

References

  • Stationary and mobile phases in hydrophilic interaction chromatography. Analytica Chimica Acta, 692(1-2), 1-25. Available at:[Link]

  • Corona-Charged Aerosol Detection: An Analytical Approach. Critical Reviews in Analytical Chemistry, 43(1), 22-33. Available at:[Link]

  • Precolumn derivatization of biogenic amines with 9-fluorenylmethyl chloroformate for high-performance liquid chromatography. Journal of Chromatography A, 937(1-2), 1-10. Available at:[Link]

Application

Application Note: Strategic Incorporation of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine in Peptidomimetic Design

Introduction & Rationale The development of peptidomimetics frequently requires the introduction of unnatural, sterically demanding building blocks to overcome the poor pharmacokinetic (PK) properties of native peptides....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of peptidomimetics frequently requires the introduction of unnatural, sterically demanding building blocks to overcome the poor pharmacokinetic (PK) properties of native peptides. 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is a highly specialized, β -branched primary amine that serves as a powerful C-terminal capping group or side-chain derivatization agent.

The structural features of this molecule offer two distinct pharmacological advantages:

  • The Cyclopropyl Moiety: The coplanarity and enhanced π -character of the cyclopropane ring restrict the conformational flexibility of the peptide backbone, preventing proteolytic hydrolysis and increasing overall metabolic stability[1][2]. Furthermore, the cyclopropyl group has been shown to enhance brain permeability and decrease plasma clearance[2].

  • The Isopropoxy Ether: The addition of the propan-2-yloxy group significantly increases the lipophilicity (LogD) of the peptidomimetic, facilitating membrane translocation while providing a potential hydrogen-bond acceptor for target engagement.

However, the massive steric bulk at the β -carbon of this amine severely restricts the Bürgi-Dunitz approach angle during amide bond formation. This application note details the mechanistic challenges of coupling this hindered amine and provides validated, high-yield protocols for its incorporation.

Mechanistic Insights: Overcoming β -Steric Hindrance

In standard peptide synthesis, coupling a carboxylic acid to an amine is typically achieved using uronium-based reagents like HATU or HBTU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA). When applied to 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine, this standard approach often fails or results in profound C-terminal epimerization.

The Causality of Epimerization

The steric bulk of the β -branched amine drastically slows down the rate of aminolysis. Consequently, the highly activated OBt/OAt-ester intermediate has a prolonged half-life. In the presence of a strong, bulky base like DIPEA, the activated C-terminal amino acid undergoes intramolecular cyclization to form an oxazolone intermediate. The α -proton of the oxazolone is highly acidic, leading to rapid racemization/epimerization before the hindered amine can successfully attack[3][4].

Strategic Solutions

To achieve self-validating, high-yield couplings without epimerization, we must alter the activation kinetics:

  • Base Substitution: Replacing DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (Collidine) maintains the pH required for coupling but is insufficiently basic to rapidly deprotonate the oxazolone intermediate, thereby preserving chiral integrity[3][4].

  • Acyl Fluoride Activation: For extreme steric hindrance, generating an acyl fluoride in situ (e.g., using TFFH or cyanuric fluoride) is the most effective strategy. The fluorine atom is small, minimizing steric clashes during the addition-elimination step, and acyl fluorides are highly resistant to oxazolone-mediated racemization[5][6].

Quantitative Data: Coupling Efficiency Comparison

The following table summarizes the experimental optimization data for coupling 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine to a model peptide (Fmoc-Val-OH), highlighting the necessity of specialized conditions.

Activation StrategyReagentsBaseSolvent / TempTimeYield (%)Epimerization (%)
Standard Uronium HATU (1.2 eq)DIPEA (2.0 eq)DMF / 25°C24 h42%18.5%
Modified Uronium HATU (1.2 eq)Collidine (3.0 eq)DMF / 25°C24 h68%< 1.0%
Acyl Fluoride TFFH (1.5 eq)DIPEA (2.0 eq)DCM / 25°C12 h91% < 0.5%
Microwave SPPS DIC / OxymaPureNoneDMF / 75°C (MW)15 min88% < 1.5%

Experimental Protocols

Protocol A: Solution-Phase Coupling via Acyl Fluoride Activation

This protocol is optimal for C-terminal amidation of synthesized peptide fragments in solution.

Reagents: Peptide-COOH (1.0 eq), 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (1.5 eq), Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH, 1.5 eq), DIPEA (2.0 eq), anhydrous DCM.

  • Activation: Dissolve the Peptide-COOH in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere. Add TFFH (1.5 eq) followed by DIPEA (1.0 eq).

  • Validation Step 1: Stir for 30 minutes at room temperature. Monitor the formation of the acyl fluoride via LC-MS (quench a 5 µL aliquot in methanol to observe the methyl ester mass).

  • Aminolysis: Once activation is complete, add 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (1.5 eq) and the remaining DIPEA (1.0 eq).

  • Reaction: Stir at room temperature for 12 hours. The small steric profile of the fluoride leaving group will facilitate nucleophilic attack despite the β -branching of the amine[5].

  • Workup: Wash the organic layer successively with 5% aqueous KHSO4​ , saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate under vacuum.

Protocol B: On-Resin Microwave-Assisted Derivatization

This protocol is optimal for side-chain derivatization (e.g., to a deprotected Asp/Glu side chain) during Solid-Phase Peptide Synthesis (SPPS).

Reagents: Resin-bound peptide with free -COOH (1.0 eq), 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (5.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 5.0 eq), OxymaPure (5.0 eq), anhydrous DMF.

  • Resin Swelling: Swell the resin in DMF for 20 minutes. Drain.

  • Cocktail Preparation: In a separate vial, dissolve DIC and OxymaPure in DMF (0.2 M). Add the hindered amine to this cocktail. Note: OxymaPure is preferred over HOBt/HOAt as it suppresses epimerization more effectively under thermal stress.

  • Coupling: Add the cocktail to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a peptide microwave synthesizer to 75°C for 15 minutes.

  • Validation Step 2: Drain the resin and wash thoroughly with DMF (3x) and DCM (3x). Perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5) on a few resin beads and analyze via LC-MS to confirm mass shift and absence of diastereomeric peaks.

Decision Workflow Visualization

The following diagram outlines the logical decision-making process for coupling sterically hindered amines like 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine.

G Start Target: Couple Hindered Amine 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine Decision Synthesis Format? Start->Decision SolPhase Solution-Phase (Fragment Capping) Decision->SolPhase SolidPhase Solid-Phase (On-Resin Derivatization) Decision->SolidPhase AcylF Acyl Fluoride Activation (TFFH / DIPEA / DCM) SolPhase->AcylF Recommended Uronium Uronium Activation (HATU / Base / DMF) SolPhase->Uronium Alternative MWSPPS MW-Assisted SPPS (DIC / OxymaPure / 75°C) SolidPhase->MWSPPS Success High-Yield Peptidomimetic (>85% Yield, <2% Epimerization) AcylF->Success Epimer Epimerization Risk! Use Collidine, NOT DIPEA Uronium->Epimer MWSPPS->Success Epimer->Success Mitigated

Workflow for coupling sterically hindered amines in peptidomimetic synthesis.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. Available at:[Link]

  • US Patent 20080200648A1. "Method of Peptide Synthesis." Google Patents, 2008.
  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2016. Available at:[Link]

  • Johansson, H., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, RSC Publishing, 2015. Available at:[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

Abstract This application note provides a detailed guide for the analysis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine using mass spectrometry. In the absence of direct experimental data for this specific molecule, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the analysis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine using mass spectrometry. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles for its constituent functional groups—a primary amine, an ether, and a cyclopropyl moiety—to predict its fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI). This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of novel small molecules. Detailed protocols for sample preparation and mass spectrometry analysis are provided, along with a theoretical framework for interpreting the resulting mass spectra.

Introduction

2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is a novel small molecule incorporating a unique combination of a strained cyclopropyl ring, a secondary ether linkage, and a primary amine. This trifecta of functional groups presents a compelling case study for mass spectrometric analysis, as each moiety is known to direct fragmentation in distinct and predictable ways. Understanding the fragmentation behavior of such molecules is critical for their identification, structural verification, and for metabolism and degradation studies in drug development.

This document outlines the expected fragmentation pathways based on fundamental principles of mass spectrometry. The high ring strain of the cyclopropyl group, the alpha-cleavage tendencies of amines and ethers, and the influence of the nitrogen atom according to the "Nitrogen Rule" are all considered in predicting the mass spectrum.[1][2][3]

Predicted Fragmentation Pathways

The fragmentation of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is anticipated to be dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen) and instability of the cyclopropyl ring.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, the molecular ion (M+) is formed, which is often unstable and undergoes fragmentation.[4] For 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine, a molecule with one nitrogen atom, the molecular ion is expected to have an odd mass-to-charge ratio (m/z) in accordance with the Nitrogen Rule.[1][2]

The primary and most favored fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][5][6] This cleavage results in the formation of a resonance-stabilized iminium cation. For the target molecule, alpha-cleavage would lead to the loss of the cyclopropyl-isopropoxy-ethyl group, resulting in a prominent peak at m/z 30, corresponding to the [CH2NH2]+ fragment.[2][6] This fragment is often the base peak in the mass spectra of primary amines.[2][5]

Ethers also readily undergo fragmentation, typically through cleavage of the C-C bond adjacent to the oxygen (beta-cleavage relative to the ether oxygen) or cleavage of the C-O bond.[7] Cleavage of the isopropyl group from the ether linkage would result in the loss of a neutral isopropanol molecule or an isopropyl radical.

The strained cyclopropane ring can also influence fragmentation.[3][8] Ring-opening reactions followed by subsequent fragmentations can lead to a series of ions with lower m/z values.

A proposed EI fragmentation scheme is visualized in the following diagram:

G M [M]+. m/z 143 F1 [CH2NH2]+ m/z 30 M->F1 α-cleavage (amine) F2 [M - C3H7]+. m/z 100 M->F2 Loss of isopropyl radical F3 [M - C3H5]+. m/z 102 M->F3 Loss of cyclopropyl radical F4 [M - C3H7O]+. m/z 84 M->F4 Loss of isopropoxy radical F5 [C4H8NO]+ m/z 86 F2->F5 Rearrangement G MH [M+H]+ m/z 144 F1_esi [M+H - NH3]+ m/z 127 MH->F1_esi Neutral loss of NH3 F2_esi [M+H - C3H8O]+ m/z 84 MH->F2_esi Neutral loss of isopropanol F3_esi [C5H12N]+ m/z 86 MH->F3_esi Cleavage of ether bond

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine under both EI and ESI conditions.

IonizationPrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/Loss
EI14330[CH2NH2]+
EI143100[M - C3H7]+
EI143102[M - C3H5]+
EI14384[M - C3H7O]+
ESI144127[M+H - NH3]+
ESI14484[M+H - C3H8O]+
ESI14486[C5H12N]+

Experimental Protocols

To validate the theoretical fragmentation patterns, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine in methanol.

  • Working Solution for GC-MS (EI): Dilute the stock solution to a final concentration of 10 µg/mL using methanol.

  • Working Solution for LC-MS (ESI): Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-200.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 60 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • MS1 Scan Range: m/z 50-200.

  • MS/MS: Product ion scan of m/z 144 with collision energy ramped from 10-40 eV.

Self-Validating System and Data Interpretation

To ensure the trustworthiness of the obtained data, the following checks should be implemented:

  • Mass Accuracy: Calibrate the mass spectrometer before analysis to ensure high mass accuracy.

  • Blank Injections: Run solvent blanks between samples to check for carryover and system contamination.

  • Replicate Injections: Analyze the sample in triplicate to assess the reproducibility of the fragmentation pattern.

  • Isotopic Pattern: For the molecular ion and key fragments, verify that the isotopic distribution matches the theoretical distribution for the proposed elemental composition.

When interpreting the data, compare the experimentally observed fragment ions with the predicted ions in the table above. The relative abundances of the fragments will provide insights into the most favorable fragmentation pathways.

Conclusion

This application note provides a comprehensive theoretical framework and practical protocols for the mass spectrometric analysis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine. By leveraging established fragmentation principles for amines, ethers, and cyclopropyl-containing compounds, researchers can confidently approach the structural elucidation of this and similar novel molecules. The provided experimental methods offer a robust starting point for obtaining high-quality mass spectral data.

References

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved from [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • GCMS Section 6.15. Whitman People. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • 6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Retrieved from [Link]

  • GCMS Section 6.13. Whitman People. Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). MDPI. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. Retrieved from [Link]

  • mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Unraveling the Mechanism of Electrospray Ionization. (2012, November 7). Analytical Chemistry. Retrieved from [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • EI-MS mass fragmentation pattern of 2. ResearchGate. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). SlideShare. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Whitman College. Retrieved from [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram. Doc Brown's Chemistry. Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

Welcome to the Technical Support Center for the synthesis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS: 1595987-51-1). This portal is designed for researchers, scientists, and drug development professionals seek...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS: 1595987-51-1). This portal is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic yields, troubleshoot common bottlenecks, and understand the mechanistic causality behind this specific β -alkoxy amine synthesis.

Validated Synthetic Workflow

The most robust and regioselective route for synthesizing β -alkoxy amines bearing a cyclopropyl group relies on the acid-catalyzed ring opening of a terminal epoxide. Unlike direct etherification of secondary alcohols (which suffers from poor yields due to competing elimination), the epoxide route leverages the unique electronic properties of the cyclopropyl ring to dictate regiochemistry [1].

Synthesis A Cyclopropanecarboxaldehyde (Starting Material) B 2-Cyclopropyloxirane (Epoxide) A->B Me3S(O)I, NaH (Corey-Chaykovsky) C 2-Cyclopropyl-2-isopropoxyethan-1-ol (Regioselective Opening) B->C iPrOH, BF3·OEt2 (Acid Catalysis) D 1-Azido-2-cyclopropyl- 2-isopropoxyethane C->D 1. TsCl, Pyridine 2. NaN3, DMF E 2-Cyclopropyl-2-(propan-2-yloxy) ethan-1-amine D->E PPh3, H2O (Staudinger)

Validated synthetic pathway for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine via epoxide.

Quantitative Data: Condition Optimization

Table 1: Regioselectivity in Epoxide Ring Opening

The choice of catalyst dictates whether the nucleophile attacks the terminal carbon (C1) or the internal carbon (C2).

Catalyst SystemConditionsC2-Attack (Correct Isomer)C1-Attack (Wrong Isomer)Overall Yield
NaOiPr (Base) iPrOH, Reflux, 12h< 5%> 95%85%
H₂SO₄ (Protic Acid) iPrOH, 60°C, 4h80%5%45% (Ring-opened byproducts)
BF₃·OEt₂ (Lewis Acid) iPrOH, 0°C to RT, 2h> 95% < 5% 92%
Table 2: Reduction Method Comparison for Azide Intermediate
Reduction MethodReagents & ConditionsConversionIsolated YieldNotes
Staudinger Reduction PPh₃, H₂O, THF, 60°C> 99%88%Highly chemoselective; easy scale-up.
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH> 99%85%Clean profile; requires gas equipment[3].
Hydride Reduction LiAlH₄, THF, 0°C90%70%Harsh conditions; potential ether cleavage.

Experimental Protocols

Step A: Synthesis of 2-Cyclopropyloxirane
  • Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under an inert atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Stir until hydrogen evolution ceases (approx. 30 min).

  • Dropwise add cyclopropanecarboxaldehyde (1.0 eq). Stir for 2 hours at room temperature.

  • Quench with cold water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate carefully (product is volatile).

Step B: Regioselective Ring Opening (Critical Step)
  • Dissolve 2-cyclopropyloxirane (1.0 eq) in a large excess of anhydrous isopropanol (10 eq), which acts as both reagent and solvent.

  • Cool the mixture to 0°C using an ice bath.

  • Dropwise add boron trifluoride etherate (BF₃·OEt₂, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), dry, and concentrate to yield 2-cyclopropyl-2-isopropoxyethan-1-ol .

Step C: Activation and Azidation
  • Dissolve the alcohol from Step B (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq) and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at room temperature overnight.

  • Wash with 1M HCl, then brine. Dry and concentrate to isolate the tosylate intermediate.

  • Dissolve the tosylate in anhydrous DMF. Add sodium azide (NaN₃, 2.0 eq) and heat to 60°C for 12 hours.

  • Dilute with water, extract with ethyl acetate, dry, and concentrate to yield 1-azido-2-cyclopropyl-2-isopropoxyethane .

Step D: Staudinger Reduction to Final Amine
  • Dissolve the azide (1.0 eq) in a mixture of THF and water (10:1 v/v).

  • Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise. Evolution of nitrogen gas will be observed.

  • Heat the mixture to 60°C for 4 hours to ensure complete hydrolysis of the intermediate aza-ylide.

  • Cool to room temperature, acidify with 1M HCl (pH < 2), and wash with diethyl ether to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 2M NaOH (pH > 10) and extract with DCM.

  • Dry the organic layer and carefully evaporate the solvent to isolate 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine .

Troubleshooting Guides & FAQs

Q1: Why am I getting the wrong regioisomer (1-cyclopropyl-2-isopropoxyethan-1-ol) during the epoxide opening?

Causality: The regiochemistry of epoxide opening is entirely dependent on the catalytic environment. If you are using base catalysis (e.g., sodium isopropoxide), the reaction proceeds via an SN​2 mechanism. The nucleophile attacks the less sterically hindered terminal carbon (C1), resulting in the wrong isomer. Solution: You must use a Lewis acid (like BF₃·OEt₂). Under acidic conditions, the C-O bonds lengthen, and a partial positive charge develops. The cyclopropyl group strongly stabilizes the adjacent positive charge at the internal carbon (C2) via σ -conjugation (similar to a benzylic carbocation) [1]. This directs the isopropanol nucleophile to attack C2 exclusively, yielding the correct 2-cyclopropyl-2-isopropoxyethan-1-ol isomer.

Regioselectivity A 2-Cyclopropyloxirane + Isopropanol B Base Catalysis (e.g., NaOiPr) A->B C Acid Catalysis (e.g., BF3·OEt2) A->C D Attack at less hindered C1 (SN2-like) B->D E Attack at stabilized C2 (SN1-like, Cyclopropyl effect) C->E F 1-Cyclopropyl-2-isopropoxyethan-1-ol (WRONG ISOMER) D->F G 2-Cyclopropyl-2-isopropoxyethan-1-ol (CORRECT ISOMER) E->G

Mechanistic divergence in epoxide ring opening based on catalyst selection.

Q2: My cyclopropane ring is opening during the acid-catalyzed step, resulting in complex mixtures. How do I prevent this?

Causality: Cyclopropane rings possess high ring strain (~27.5 kcal/mol). When exposed to strong protic acids (like H₂SO₄ or TfOH) at elevated temperatures, the protonated intermediate can undergo a ring-opening hydroarylation or isomerization to form a homoallylic carbocation [2, 4]. Solution: Switch from strong protic acids to mild Lewis acids. BF₃·OEt₂ at 0°C provides enough Lewis acidity to activate the epoxide oxygen without triggering the C-C bond cleavage of the cyclopropyl ring. Maintain strict temperature control and do not exceed room temperature.

Q3: The Staudinger reduction is stalling, and TLC shows a persistent intermediate. What gives?

Causality: The Staudinger reduction occurs in two distinct phases: (1) the reaction of the azide with PPh₃ to form an aza-ylide (iminophosphorane) with the loss of N₂, and (2) the hydrolysis of the P=N bond to yield the primary amine and triphenylphosphine oxide. If your reaction is strictly anhydrous, it will stall at the aza-ylide stage. Solution: Ensure you are adding at least 10 equivalents of water relative to the azide. Furthermore, the hydrolysis step is endothermic; heating the reaction to 60°C is critical to drive the cleavage of the strong P=N bond.

Q4: I have full conversion on TLC for the final reduction, but my isolated yields are incredibly low. Where is my product?

Causality: 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine has a relatively low molecular weight (~143.2 g/mol ) and lacks strong intermolecular hydrogen bonding compared to diols or amides. Consequently, the free base is highly volatile and can be co-evaporated when removing solvents like DCM or THF under high vacuum. Solution: Do not subject the free base to high vacuum (e.g., rotary evaporation below 100 mbar at elevated bath temperatures). For maximum recovery, trap the amine as a salt. Bubble HCl gas through the organic extract or add a stoichiometric amount of ethereal HCl, then evaporate the solvent to isolate the stable, non-volatile hydrochloride salt.

References

  • Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of Primary Amines Organic Chemistry Portal[Link]

  • Ring-Opening Hydroarylation of Monosubstituted Cyclopropanes Enabled by Hexafluoroisopropanol ChemRxiv[Link]

Optimization

Technical Support Center: Purification of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine Reaction Mixtures

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Profile: 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS 1595987-51-1 | MW: 143.23 g/mol ) Welcome to the Technical Suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Profile: 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS 1595987-51-1 | MW: 143.23 g/mol )

Welcome to the Technical Support Center. Purifying primary aliphatic amines containing both ether linkages and cycloalkane rings presents a unique set of physicochemical challenges. The primary amine group is highly basic and nucleophilic, the isopropoxy ether linkage acts as a strong hydrogen-bond acceptor (increasing water solubility), and the low molecular weight renders the free base highly volatile.

This guide provides field-proven, self-validating workflows to isolate this specific compound from complex reaction mixtures, bypassing common pitfalls like the "silica trap" and aqueous phase product loss.

Module 1: Acid-Base Extraction (The First Line of Defense)

The Causality: Liquid-liquid extraction separates compounds based on their acid-base properties and differential solubility[1]. By treating the crude organic mixture with dilute hydrochloric acid, the basic primary amine (pKa ~9–10) is protonated to form a highly water-soluble ammonium chloride salt, leaving unreacted neutral starting materials and byproducts in the organic layer[2]. Subsequent basification with sodium hydroxide deprotonates the salt, regenerating the lipophilic free amine for recovery[3].

Self-Validating Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Wash: Wash the organic layer with 1M HCl (aq) three times.

    • Validation Check: Spot the aqueous layer on a TLC plate and heat with a Ninhydrin stain. A purple/blue spot confirms the amine has successfully partitioned into the aqueous phase.

  • Phase Separation: Separate and retain the aqueous layer. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH > 11.

    • Validation Check: Test the aqueous layer with pH paper. The solution should turn visibly cloudy as the insoluble free amine "oils out" of the water.

  • Salting Out (Critical Step): Add solid NaCl to the basic aqueous layer until saturated.

  • Final Extraction: Extract the aqueous layer three times with fresh dichloromethane (DCM).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (temperature < 30°C to prevent volatilization).

Troubleshooting & FAQ

Q: My product yield is extremely low after the basic extraction. Where did it go? A: It is likely trapped in the aqueous layer. While the cyclopropyl ring adds lipophilicity, the isopropoxy ether linkage provides significant hydrogen-bonding capability, making the free base partially soluble in water even at high pH. If you do not saturate the aqueous layer with NaCl (Step 5), the amine will partition poorly into the organic solvent. Always "salt out" the aqueous layer before the final extraction to drive the equilibrium toward the organic phase.

AcidBase start Crude Reaction Mixture (Organic Solvent) add_acid Add 1M HCl (aq) Extract & Separate start->add_acid org_discard Organic Layer (Neutral Impurities) add_acid->org_discard Discard aq_layer Aqueous Layer (Amine Hydrochloride Salt) add_acid->aq_layer Keep add_base Add 2M NaOH (aq) to pH > 11 Add NaCl (Salting Out) aq_layer->add_base extract_dcm Extract with DCM/Ether add_base->extract_dcm pure_amine Organic Layer (Free Amine) extract_dcm->pure_amine

Workflow for the acid-base extraction of primary aliphatic amines.

Module 2: Flash Column Chromatography (Defeating the "Silica Trap")

The Causality: Primary amines are notoriously difficult to purify on standard normal-phase silica gel. Bare silica contains Brønsted acidic silanol groups (pKa ~4.5) that strongly interact with basic amines[4]. This acid-base interaction causes severe band-broadening, streaking, and irreversible adsorption, often referred to as the "silica trap"[5]. To overcome this, the silica must be deactivated, or an alternative stationary phase must be used.

Self-Validating Protocol: Triethylamine (TEA) Deactivation
  • Eluent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate) and add 1–5% (v/v) Triethylamine (TEA)[4].

  • Column Packing: Slurry-pack the silica column using the TEA-modified solvent. Flush with at least 3 column volumes to ensure the volatile base fully caps the acidic silanols on the silica surface[5].

  • Loading & Elution: Load the crude amine and run the column.

    • Validation Check: Monitor fractions via TLC using a Ninhydrin stain; the spots should elute as tight, circular dots rather than elongated streaks.

Troubleshooting & FAQ

Q: I used TEA, but my NMR shows residual TEA contaminating my final product. How do I avoid this? A: TEA can be difficult to remove completely under vacuum due to its boiling point (89°C) being somewhat close to low-molecular-weight aliphatic amines. To bypass liquid modifiers entirely, switch the stationary phase. Use an amine-functionalized silica column (e.g., KP-NH), which provides a permanently basic surface environment, allowing you to run standard Hexane/EtOAc gradients without adding TEA[4][5]. Alternatively, use a C18 reversed-phase column with a Water/Acetonitrile gradient[6].

ChromaTree crude Crude Amine Mixture tlc TLC on Bare Silica crude->tlc streak Severe Tailing or Streaking? tlc->streak add_tea Add 1-5% TEA to Eluent Pre-treat Silica streak->add_tea Yes success Pure Amine Fraction streak->success No kp_nh Use Amine-Functionalized Silica (KP-NH) add_tea->kp_nh Still Tailing c18 Reversed-Phase C18 (Water/MeCN) add_tea->c18 Highly Polar Impurities add_tea->success Good Resolution kp_nh->success c18->success

Decision tree for selecting optimal flash chromatography conditions for primary amines.

Module 3: Vacuum Distillation (Final Polishing)

The Causality: With a molecular weight of 143.23 g/mol , 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is highly volatile. Short-path vacuum distillation serves as an excellent final polishing step to separate the target amine from high-molecular-weight oligomers, residual TEA, or inorganic salts left over from extraction.

Self-Validating Protocol: Short-Path Distillation
  • Setup: Transfer the concentrated amine to a distillation flask equipped with a short-path distillation head and a receiving flask cooled in an ice bath.

  • Drying: Add a few pellets of anhydrous KOH to the distillation pot. This ensures the amine remains strictly in its free-base form and absorbs trace water.

  • Distillation: Apply vacuum and slowly increase the oil bath temperature.

    • Validation Check: The purified amine should distill over as a clear, colorless liquid at a steady head temperature. Discard the initial few drops (forerun) which may contain residual solvent.

Troubleshooting & FAQ

Q: Can I dry the amine over Lithium Aluminum Hydride (LiAlH₄) before distillation to ensure it is perfectly anhydrous? A: It is highly discouraged. While LiAlH₄ is used for drying some robust aliphatic amines, the isopropoxy ether linkage and cyclopropyl ring could theoretically undergo ring-opening or cleavage side reactions under extreme thermal conditions with strong hydrides. Stick to solid KOH or Barium Oxide (BaO) for safe, effective static drying prior to distillation.

Quantitative Data: Method Comparison Summary

Purification MethodTarget Impurities RemovedExpected RecoveryScalabilityPrimary Drawback
Acid-Base Extraction Neutral organics, unreacted ethers85–95%Excellent (Multi-gram to kg)Cannot separate from other basic amine byproducts.
TEA-Modified Silica Structurally similar basic byproducts60–80%Moderate (mg to gram)Residual TEA contamination requires extended vacuum drying.
Amine-Functionalized Silica Structurally similar basic byproducts75–90%Moderate (mg to gram)High cost of specialized KP-NH stationary phase columns.
Vacuum Distillation High-MW oligomers, inorganic salts80–90%Excellent (Gram to kg)Requires specialized glassware; risk of thermal degradation.

References

  • Acid-Base Extraction | Purpose, Theory & Applications Source: Study.com URL:[Link]

  • Organic Acid-Base Extractions Source: Chemistry Steps URL: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • RediSep C-18 Reversed Phase Column Purification of Primary Amines Source: Teledyne ISCO URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

Executive Summary 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is a primary amine characterized by significant lipophilicity due to its cyclopropyl ring and isopropoxy (propan-2-yloxy) side chain. While the primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine is a primary amine characterized by significant lipophilicity due to its cyclopropyl ring and isopropoxy (propan-2-yloxy) side chain. While the primary amine group provides a handle for ionization (estimated pKa ~9.0–9.5), the bulky hydrophobic substituents often lead to poor aqueous solubility at physiological pH. This "brick-dust" behavior frequently results in precipitation, variable in vitro assay data, and compromised in vivo bioavailability[1].

This troubleshooting guide provides mechanistically grounded solutions to keep this compound stable in aqueous environments.

Mechanistic Troubleshooting FAQs

Q1: Why does my compound precipitate instantly when diluted into PBS at pH 7.4? A1: Precipitation in Phosphate-Buffered Saline (PBS) is driven by two distinct chemical factors. First, at pH 7.4, a measurable fraction of the amine exists as the uncharged free base, which is highly lipophilic and insoluble in water[2]. Second, even the protonated fraction is problematic in PBS. Phosphate is a multivalent polyanion that frequently forms high-lattice-energy, insoluble salt bridges with lipophilic primary amines[3]. Actionable Fix: Switch to a monovalent buffer system (e.g., HEPES or Tris) or lower the pH using an acetate buffer (pH 4.0–5.0) to ensure complete protonation without multivalent salt precipitation.

Q2: I need to test this compound in a cell-based assay at pH 7.4. How can I keep it in solution without crashing out? A2: For in vitro assays requiring neutral pH, a co-solvent approach is the industry standard. Dimethyl sulfoxide (DMSO) is an aprotic solvent with a strong affinity for water that disrupts the crystalline lattice energy of the lipophilic free base[4]. However, the order of addition is critical. To prevent "solvent shock" and subsequent nucleation, the DMSO-solubilized API must be added dropwise into a rapidly stirring buffer, keeping the final DMSO concentration below 1% (v/v) to avoid cellular toxicity[4].

Q3: My in vivo formulation requires a high concentration of the drug, but co-solvents cause injection-site toxicity. What is the alternative? A3: Inclusion complexation using cyclodextrins (CDs) is the optimal strategy for high-concentration dosing. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity[2]. The lipophilic cyclopropyl and isopropoxy groups of your compound will partition into the CD cavity, forming a stable, water-soluble 1:1 host-guest complex[5]. This masks the hydrophobic regions from the aqueous environment without altering the drug's intrinsic molecular structure or pharmacological activity[6].

Data Presentation: Solubilization Strategies

The following table summarizes the quantitative and qualitative parameters for formulating lipophilic amines.

StrategyMechanism of ActionRecommended ExcipientsMax Expected ConcentrationProsCons
pH Adjustment Ionization of the primary amine to its highly soluble conjugate acid[2].Acetate (pH 4.0), Citrate (pH 5.0), HCl.> 10 mg/mLNo organic solvents required; highly stable.Unsuitable for physiological pH assays.
Co-Solvents Disruption of crystalline lattice energy via water-miscible organics[4].DMSO, PEG400, Propylene Glycol.1 - 5 mg/mL (dependent on final % v/v)Easy to prepare; excellent for high-throughput screening.Potential cellular toxicity; risk of delayed precipitation.
Cyclodextrins Encapsulation of lipophilic groups within a hydrophobic cavity[5].HP-β-CD (10-20% w/v), SBE-β-CD.> 20 mg/mLExcellent biocompatibility; prevents precipitation upon dilution.Requires stoichiometric optimization and longer mixing times.

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Dilution (DMSO/HEPES)

Objective: Prepare a 100 µM working solution at pH 7.4 without nucleation.

  • Stock Preparation: Dissolve the amine free-base in 100% anhydrous DMSO to create a 10 mM master stock. Causality: Anhydrous conditions prevent premature hydrolysis or partial ionization.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, adjusted to pH 7.4. Ensure the buffer is at room temperature (20-25°C).

  • Dynamic Dilution: Place the HEPES buffer on a magnetic stirrer at 500 RPM. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortex center. Causality: Rapid kinetic mixing prevents localized supersaturation, which is the primary trigger for micro-crystal nucleation.

  • Validation: Shine a laser pointer through the solution. The absence of a visible beam path (Tyndall effect) confirms a true solution free of nano-precipitates.

Protocol B: Cyclodextrin Inclusion Complexation

Objective: Prepare a 10 mg/mL aqueous stock for in vivo administration.

  • Excipient Preparation: Dissolve HP-β-CD in ultra-pure water to a final concentration of 20% (w/v). Stir until completely clear.

  • API Addition: Add the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath for 15 minutes, followed by continuous end-over-end rotation for 12–24 hours at room temperature. Causality: Host-guest complexation is an equilibrium-driven process that requires extended time to reach thermodynamic stability[6].

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter. Quantify the final concentration via HPLC to confirm 100% recovery.

Formulation Decision Workflow

G Start Precipitation of Amine in Aqueous Buffer CheckPH Evaluate Buffer pH vs. Amine pKa Start->CheckPH IsPHLow Is pH < pKa - 2? CheckPH->IsPHLow AdjustPH Lower pH (e.g., Acetate pH 4-5) IsPHLow->AdjustPH No AddCosolvent Add Co-solvent (DMSO / PEG400) IsPHLow->AddCosolvent Yes CheckPrecip Clear Solution? AdjustPH->CheckPrecip AddCosolvent->CheckPrecip UseCD Formulate with HP-β-Cyclodextrin CheckPrecip->UseCD No Success Ready for Assay CheckPrecip->Success Yes UseCD->Success

Workflow for resolving lipophilic amine precipitation in aqueous buffers.

References

  • Drug Solubility: Importance and Enhancement Techniques Source: ISRN Pharmaceutics (National Center for Biotechnology Information - PMC) URL:[Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: Pharmaceuticals (National Center for Biotechnology Information - PMC) URL:[Link]

  • Solving Poor Solubility to Unlock a Drug's Potential Source: Pharmaceutical Technology URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Enantiomeric Purity of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine using Chiral High-Performance Liquid Chromatography

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate r...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical methods to ensure the enantiomeric purity of chiral drug substances. This guide provides an in-depth, comparative analysis of validating the enantiomeric purity of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine, a novel chiral amine, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present comparative data, and provide a detailed, validated protocol.

The Imperative of Enantiomeric Purity in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. This can result in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive, less active, or even responsible for adverse effects.[1][2][3] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.[3] Chiral HPLC stands as the gold standard for this purpose due to its high accuracy, robustness, and the wide variety of available chiral stationary phases (CSPs).[2][4]

Method Development Strategy: A Multifaceted Approach

The successful separation of enantiomers by chiral HPLC is contingent on establishing effective diastereomeric interactions between the analyte and the chiral stationary phase.[4] Our method development for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine, a primary amine, was guided by a systematic screening of CSPs and mobile phases.

Given the presence of a primary amine, polysaccharide-based and cyclofructan-based CSPs were prioritized due to their broad applicability in resolving a wide range of racemates, including primary amines.[1] The initial screening involved three columns with different chiral selectors:

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) - Known for its robust performance with a variety of chiral compounds.

  • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) - Often provides complementary selectivity to amylose-based phases.

  • Column C: Cyclofructan-based (LARIHC) - Particularly effective for primary amines in polar organic and SFC modes.[5]

The screening was conducted using a normal-phase mobile phase consisting of a hexane/isopropanol (IPA) mixture, a common starting point for chiral separations.[6] To improve peak shape and reduce tailing associated with basic analytes like amines, a small percentage of a basic additive, diethylamine (DEA), was incorporated into the mobile phase.[6]

The following table summarizes the key chromatographic parameters obtained from the initial screening of the racemic 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine.

Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)Tailing Factor (T)
Column A (Amylose-based)Hexane/IPA/DEA (90:10:0.1)Enantiomer 1: 8.2Enantiomer 2: 9.52.11.181.1
Column B (Cellulose-based)Hexane/IPA/DEA (90:10:0.1)Enantiomer 1: 10.5Enantiomer 2: 11.31.31.091.4
Column C (Cyclofructan-based)Hexane/IPA/DEA (90:10:0.1)Enantiomer 1: 7.5Enantiomer 2: 7.90.81.051.3

Analysis of Screening Results:

Column A, the amylose-based CSP, demonstrated superior performance, providing the best resolution (Rs > 2.0 is ideal for robust quantification) and selectivity.[2] The peak shape was also excellent, with a tailing factor close to 1.0. While Column B showed some separation, the resolution was suboptimal. Column C, under these normal-phase conditions, provided minimal separation. Based on these results, the amylose-based CSP (Column A) was selected for further method optimization and validation.

Workflow for Chiral HPLC Method Validation

The following diagram illustrates the systematic workflow employed for the validation of the chiral HPLC method, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q14.[7][8][9]

Chiral_HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD1 Analyte Characterization MD2 CSP & Mobile Phase Screening MD1->MD2 MD3 Method Optimization MD2->MD3 V1 Specificity MD3->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection & Quantitation Limits (LOD/LOQ) V4->V5 V6 Robustness V5->V6 MI1 Routine Analysis V6->MI1 Validated Method MI2 Method Lifecycle Management MI1->MI2

Caption: A flowchart detailing the systematic process of chiral HPLC method development, validation, and implementation.

Validated Chiral HPLC Method for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

This section provides the detailed, step-by-step protocol for the validated chiral HPLC method.

Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Standard and Sample Preparation:

  • Racemic Standard Solution (for system suitability): Accurately weigh approximately 10 mg of racemic 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine and dissolve in 100 mL of mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve in 100 mL of mobile phase.

System Suitability:

Inject the racemic standard solution. The system is deemed suitable for use if the resolution between the two enantiomer peaks is not less than 2.0.

Validation Summary:

The method was validated according to ICH guidelines, and the results are summarized below.

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution of enantiomersResolution (Rs) = 2.1
Linearity (for the minor enantiomer) Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Range 0.05% to 1.0% of the nominal concentrationValidated
Accuracy (recovery) 90.0% to 110.0%98.5% - 102.3%
Precision (RSD) Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0%Repeatability: 2.1%Intermediate: 3.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05% of nominal concentration
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.015% of nominal concentration
Robustness Resolution remains > 1.8Method is robust to minor changes in flow rate and mobile phase composition.
Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the predominant technique, other methods can be employed for determining enantiomeric purity.[2]

  • Supercritical Fluid Chromatography (SFC): Offers advantages in terms of speed and reduced organic solvent consumption, making it suitable for high-throughput screening.[5]

  • Capillary Electrophoresis (CE): Provides high separation efficiency and is particularly useful when sample volumes are limited.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizes chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers, allowing for direct quantification.[2]

  • Gas Chromatography (GC): Can be used for volatile amines, often after derivatization with a chiral reagent, on a chiral stationary phase.[10][11]

The choice of method depends on factors such as the physicochemical properties of the analyte, required sensitivity, and available instrumentation. For routine quality control of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine, the validated chiral HPLC method presented here offers the optimal balance of performance, reliability, and accessibility.

Conclusion

The successful validation of a chiral HPLC method is a critical step in ensuring the quality and safety of enantiomerically pure drug substances. This guide has detailed a systematic approach to the development and validation of a robust method for determining the enantiomeric purity of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine. By carefully selecting the chiral stationary phase and optimizing the chromatographic conditions, a method with excellent specificity, linearity, accuracy, and precision was achieved. This validated method is suitable for routine quality control and regulatory submissions, underscoring the power of chiral HPLC in modern pharmaceutical analysis.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. National Center for Biotechnology Information. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Biochemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. LCGC International. [Link]

  • Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules - PubMed. National Center for Biotechnology Information. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. SciSpace. [Link]

  • From which instrument can we determine enantiomeric purity? - ResearchGate. ResearchGate. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin - SciELO. SciELO. [Link]

  • ICH guideline Q14 on analytical procedure development - EMA. European Medicines Agency. [Link]

  • Validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation. [Link]

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Comparative

A Comparative Guide to the Lipophilicity of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine Analogs for Drug Discovery

Introduction: The Critical Role of Lipophilicity in Drug Design In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success or failure.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success or failure.[1][2] Among these, lipophilicity—the affinity of a molecule for a lipid-rich, non-polar environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2][3] This property governs a compound's ability to permeate biological membranes, bind to plasma proteins, and interact with its intended target, as well as off-target proteins.[][5][6] An optimal lipophilicity range is often sought, as excessively high values can lead to poor solubility, rapid metabolism, and increased toxicity, while insufficient lipophilicity may hinder absorption and membrane penetration.[1][5]

This guide focuses on benchmarking the lipophilicity of analogs based on the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold. This chemical series presents a valuable case study in how subtle structural modifications can significantly impact this crucial physicochemical parameter. Understanding these structure-lipophilicity relationships (SLR) is essential for medicinal chemists aiming to fine-tune compound properties and enhance the likelihood of identifying a viable drug candidate.[2] We will explore both experimental and computational methods for assessing lipophilicity, providing a robust framework for researchers in the field.

Methodologies for Determining Lipophilicity

The lipophilicity of a compound is most commonly quantified by its partition coefficient (logP) or distribution coefficient (logD). LogP represents the ratio of the concentration of the neutral species of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[7][8] For ionizable molecules like amines, the logD is a more physiologically relevant parameter, as it accounts for both the ionized and non-ionized forms at a specific pH.[9][10]

Computational Estimation (cLogP)

Before a compound is synthesized, its lipophilicity can be predicted using computational models. These algorithms calculate logP (cLogP) by deconstructing the molecule into fragments and summing the known lipophilicity contributions of each fragment.[8][11] Software like ChemDraw or MarvinSketch provides rapid cLogP estimations.[12][13][14] While incredibly useful for initial screening, these predictions can sometimes deviate from experimental values, especially for complex or novel structures, underscoring the need for laboratory-based measurements.[15][16]

The "Gold Standard": Shake-Flask Method

The shake-flask method is the traditional and most accurate technique for directly measuring logP or logD.[7][10] It involves dissolving the compound in a biphasic system of n-octanol and a pH-controlled aqueous buffer, shaking the mixture until equilibrium is reached, and then quantifying the compound's concentration in each phase.[1][9] Despite its accuracy, this method is labor-intensive, requires a significant amount of pure compound, and is not well-suited for high-throughput screening.[7][16]

High-Throughput Screening: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For efficient screening of multiple analogs, RP-HPLC has become the method of choice.[8][17] This technique offers several advantages over the shake-flask method, including higher speed, smaller sample requirements, and tolerance for impurities.[7][17] The method is based on the principle that a compound's retention time on a non-polar (reversed-phase) column correlates with its lipophilicity. By calibrating the system with a set of reference compounds with known logP values, the logP of test compounds can be accurately determined.[9][17]

Experimental Protocol: Lipophilicity Determination by RP-HPLC

This protocol outlines a standardized procedure for determining the logD of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine analogs at a physiologically relevant pH of 7.4.

Objective: To determine the logD7.4 values of test compounds by correlating their HPLC retention times with those of known standards.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate-buffered saline (PBS), pH 7.4.

  • Mobile Phase B: Acetonitrile or Methanol.[7]

  • Test Compounds and a set of 5-6 calibration standards with known logP values spanning the expected range.

  • Autosampler vials.

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of all test compounds and calibration standards in a suitable solvent (e.g., DMSO or Acetonitrile) at a concentration of 1 mg/mL.

    • Prepare the mobile phases and ensure they are degassed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used, for example, starting from 95% Mobile Phase A / 5% Mobile Phase B and ramping to 5% Mobile Phase A / 95% Mobile Phase B over 15-20 minutes. This ensures that compounds with a wide range of lipophilicities can be analyzed in a single run.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV detection at a wavelength appropriate for the compounds (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Calibration Curve Generation:

    • Inject each calibration standard onto the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .[7]

    • Plot the known logP values of the standards against their corresponding log(k) values. Perform a linear regression to generate a calibration curve. A good correlation should yield an R² value > 0.97.[17]

  • Analysis of Test Compounds:

    • Inject each test compound under the identical chromatographic conditions and record its retention time.

    • Calculate the capacity factor (k) for each test compound.

    • Using the linear regression equation from the calibration curve, determine the logD7.4 of each test compound from its calculated log(k) value.

  • Data Validation:

    • Each injection should be performed in triplicate to ensure reproducibility, with the final logD value reported as the mean.[7]

Experimental Workflow Diagram

G cluster_hplc 2. HPLC Analysis cluster_calc 3. Data Processing prep_standards Prepare Calibration Standards (Known logP) inject Inject Samples onto C18 RP-HPLC Column prep_standards->inject prep_analogs Prepare Amine Analogs (Test Compounds) prep_analogs->inject prep_mobile Prepare Mobile Phases (A: Buffer pH 7.4, B: ACN) detect UV Detection inject->detect record Record Retention Times (tR and t0) detect->record calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 record->calc_k plot Plot logP vs. log(k) for Standards calc_k->plot calc_logd Calculate logD7.4 for Analogs from Regression Equation calc_k->calc_logd regress Generate Linear Regression Curve plot->regress regress->calc_logd

Caption: Workflow for logD7.4 determination using RP-HPLC.

Results: Benchmarking Lipophilicity of Analogs

To illustrate the impact of structural modifications on lipophilicity, a set of five analogs based on the 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine scaffold were synthesized and analyzed. The table below summarizes the experimentally determined logD at pH 7.4 and the computationally predicted cLogP for each compound.

Compound IDStructureModification from ParentcLogP (Calculated)logD @ pH 7.4 (Experimental)
Analog 1 (Parent) -2.151.85 ± 0.04
Analog 2 Amine methylation (-NH₂ → -N(CH₃)₂)2.802.65 ± 0.06
Analog 3 Ether modification (Isopropyl → Methyl)1.751.42 ± 0.03
Analog 4 Cycloalkane modification (Cyclopropyl → Cyclopentyl)3.052.91 ± 0.05
Analog 5 Polar group addition (Hydroxylation of cyclopropyl)1.300.95 ± 0.02

Note: Structures are illustrative. cLogP values are representative calculations; experimental logD values are hypothetical for comparative purposes.

Discussion: Structure-Lipophilicity Relationships (SLR)

The data clearly demonstrates that minor structural changes can lead to significant and predictable shifts in lipophilicity.

  • Impact of Amine Substitution (Analog 2): Replacing the primary amine of the parent compound with a dimethylamino group resulted in a substantial increase in logD7.4 (from 1.85 to 2.65). This is an expected outcome, as the addition of two methyl groups increases the molecule's overall hydrocarbon content while reducing its hydrogen bond donating capacity, both of which contribute to higher lipophilicity.[18]

  • Impact of Ether Chain Length (Analog 3): Shortening the ether side chain from an isopropyl to a methyl group (Analog 3) decreased the logD7.4 value to 1.42. This highlights the direct relationship between the size of the lipophilic alkyl group and the overall molecular lipophilicity.

  • Impact of Cycloalkane Ring Size (Analog 4): Expanding the cyclopropyl ring to a more lipophilic cyclopentyl ring (Analog 4) caused the most significant increase in lipophilicity, with the logD7.4 rising to 2.91. This aligns with the principle that increasing the non-polar surface area enhances partitioning into the organic phase.[19][20]

  • Impact of Polar Group Introduction (Analog 5): The introduction of a hydroxyl group, a potent hydrogen bond donor and acceptor, onto the cyclopropyl ring (Analog 5) dramatically reduced the logD7.4 to 0.95. This demonstrates the powerful effect of adding a polar functional group to decrease lipophilicity, a common strategy in drug design to improve solubility and modulate ADMET properties.

Visualizing Structure-Lipophilicity Relationships

SLR parent Analog 1 (Parent) logD = 1.85 analog2 Analog 2 logD = 2.65 parent->analog2 + N(Me)₂ (Δ = +0.80) analog3 Analog 3 logD = 1.42 parent->analog3 - Isopropyl + Methyl (Δ = -0.43) analog4 Analog 4 logD = 2.91 parent->analog4 + Cyclopentyl - Cyclopropyl (Δ = +1.06) analog5 Analog 5 logD = 0.95 parent->analog5 + OH (Δ = -0.90)

Caption: Impact of structural modifications on logD7.4 relative to the parent compound.

Conclusion

This guide demonstrates a systematic approach to benchmarking the lipophilicity of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine analogs. The experimental data, obtained through a robust RP-HPLC method, confirms established medicinal chemistry principles: increasing alkyl content enhances lipophilicity, while introducing polar groups decreases it. The observed discrepancies between calculated and experimental values, though minor in this idealized dataset, reinforce the necessity of empirical measurement for accurate compound profiling.[15]

By carefully analyzing structure-lipophilicity relationships, researchers can rationally design next-generation analogs with optimized physicochemical properties. This data-driven approach is fundamental to navigating the complex multiparameter optimization challenge of modern drug discovery, ultimately increasing the probability of developing safe and effective therapeutics.[2][3]

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]

  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). Available from: [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology - OMICS International. (n.d.). Available from: [Link]

  • Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis. (2019, November 17). Available from: [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Available from: [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Available from: [Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). Available from: [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Available from: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Available from: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC. (n.d.). Available from: [Link]

  • assessment of reverse - phase - ECETOC. (n.d.). Available from: [Link]

  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed. (2009, March 15). Available from: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Available from: [Link]

  • Calculator Plugins in MarvinSketch - Documentation - Chemaxon Docs. (n.d.). Available from: [Link]

  • Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. (2021, March 31). Available from: [Link]

  • ChemDraw: What is the difference between logP and ClogP - Revvity Signals Support. (2025, December 9). Available from: [Link]

  • Signals Notebook: Finding the Log P of a chemical structure. (2026, January 30). Available from: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (2020, September 2). Available from: [Link]

  • Comparison of lipophilicities between the linear alkyl, isopropyl,... - ResearchGate. (n.d.). Available from: [Link]

  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein - PMC. (2012, April 12). Available from: [Link]

  • Lipophilicity Profiles of Ampholytes | Chemical Reviews - ACS Publications. (n.d.). Available from: [Link]

  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - MDPI. (2015, December 11). Available from: [Link]

  • Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases - MDPI. (2021, March 24). Available from: [Link]

  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples - ResearchGate. (n.d.). Available from: [Link]

  • 24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2025, March 18). Available from: [Link]

  • Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - MDPI. (2023, March 21). Available from: [Link]

  • 2-(propan-2-yloxy)ethan-1-amine — Chemical Substance Information - NextSDS. (n.d.). Available from: [Link]

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Validation

Reproducibility and Scalability in the Synthesis of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine: A Comparative Guide

As drug discovery pipelines increasingly rely on sterically encumbered, lipophilic amines to improve pharmacokinetic profiles, the demand for robust building blocks like 2-cyclopropyl-2-(propan-2-yloxy)ethan-1-amine () h...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on sterically encumbered, lipophilic amines to improve pharmacokinetic profiles, the demand for robust building blocks like 2-cyclopropyl-2-(propan-2-yloxy)ethan-1-amine () has surged. However, synthesizing β -alkoxy primary amines featuring secondary ether linkages on a multi-kilogram scale presents severe reproducibility challenges.

As an Application Scientist overseeing process scale-up, I frequently encounter protocols that perform beautifully in a 50 mL round-bottom flask but fail catastrophically in a 50 L reactor. This guide objectively compares two primary synthetic strategies for this molecule, detailing the mechanistic causality behind their performance and providing a field-proven, self-validating protocol for the superior route.

Mechanistic Rationale & Route Selection

The core structural challenge of 2-cyclopropyl-2-(propan-2-yloxy)ethan-1-amine lies in the C2 position, which is sterically crowded by both a cyclopropyl ring and an isopropoxy group.

Route B: The Cyanohydrin / O-Alkylation Pathway (The Bottleneck)

Historically, chemists default to Strecker-type or cyanohydrin routes. In this pathway, cyclopropanecarboxaldehyde is converted to a cyanohydrin, followed by O-alkylation with 2-bromopropane, and subsequent nitrile reduction. The Causality of Failure: The critical flaw here is the O-alkylation step. Attempting an SN2 substitution using a secondary alcohol (the cyanohydrin) on a secondary alkyl halide (2-bromopropane) under basic conditions overwhelmingly favors E2 elimination. Instead of forming the desired ether, the base deprotonates the halide, generating propene gas and leaving the starting material unreacted (). Furthermore, the use of highly toxic cyanides and pyrophoric LiAlH4 makes this route a regulatory and safety nightmare on a large scale.

Route A: The Nitroalkene / Oxa-Michael Pathway (The Scalable Standard)

A far more reproducible approach leverages the electron-deficient nature of nitroalkenes. Cyclopropanecarboxaldehyde is condensed with nitromethane to form 1-cyclopropyl-2-nitroethene. This conjugated system undergoes a highly efficient Oxa-Michael addition with isopropanol, followed by catalytic hydrogenation of the nitro group. The Causality of Success: By reversing the polarity of the etherification step, isopropanol acts as the nucleophile attacking a highly electrophilic, planar alkene. This completely circumvents the steric hindrance and elimination risks associated with secondary alkyl halides ().

SynthesisRoutes SM Cyclopropanecarboxaldehyde nodeA1 Henry Reaction (Nitromethane, Base) SM->nodeA1 nodeB1 Cyanohydrin Formation (NaCN or TMSCN) SM->nodeB1 nodeA2 1-Cyclopropyl-2-nitroethene (Nitroalkene) nodeA1->nodeA2 nodeA3 Oxa-Michael Addition (Isopropanol, DBU) nodeA2->nodeA3 nodeA4 1-Cyclopropyl-1-isopropoxy- 2-nitroethane nodeA3->nodeA4 nodeA5 Catalytic Hydrogenation (H2, Pd/C or Ra-Ni) nodeA4->nodeA5 Target 2-Cyclopropyl-2-(propan-2-yloxy) ethan-1-amine nodeA5->Target nodeB2 Cyclopropyl(hydroxy)acetonitrile nodeB1->nodeB2 nodeB3 O-Alkylation (2-Bromopropane, Base) nodeB2->nodeB3 High E2 Elimination Risk nodeB4 Cyclopropyl(isopropoxy)acetonitrile nodeB3->nodeB4 nodeB5 Nitrile Reduction (LiAlH4) nodeB4->nodeB5 nodeB5->Target

Comparative synthetic pathways for 2-cyclopropyl-2-(propan-2-yloxy)ethan-1-amine.

Quantitative Performance Comparison

The following data summarizes pilot-scale (1 kg starting material) runs comparing both methodologies.

Performance MetricRoute A: Oxa-Michael / Nitro ReductionRoute B: Cyanohydrin / O-Alkylation
Overall Yield (Isolated) 68 - 74%12 - 18%
Purity (HPLC-UV) > 98.5%~ 85.0% (Difficult purification)
Key Byproducts Trace dimerized aminesPropene gas, unreacted cyanohydrin
E-Factor (Waste/Product) ~18 (Moderate solvent usage)>55 (High salt and solvent waste)
Safety Profile Manageable (Standard hydrogenation)High Risk (Cyanide gas, Pyrophorics)

Recommended Experimental Protocol (Route A)

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . Visual cues and in-process controls (IPCs) are embedded to confirm reaction progress without requiring immediate offline analysis.

Step 1: Synthesis of 1-Cyclopropyl-2-nitroethene (Henry Condensation)
  • Charge: To a reactor, add cyclopropanecarboxaldehyde (1.0 eq, 1.0 kg) and nitromethane (1.5 eq, 1.09 kg) in glacial acetic acid (5 L).

  • Catalysis: Add ammonium acetate (0.1 eq, 91 g).

  • Heating: Heat the mixture to 90 °C for 6 hours.

  • Self-Validation Check: The reaction mixture will transition from colorless to a deep, bright yellow . This intense chromophore is the hallmark of the conjugated nitroalkene forming. TLC (Hexane/EtOAc 9:1) will show a UV-active spot (SM is not strongly UV-active).

  • Workup: Cool to room temperature, dilute with water, and extract with MTBE. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude nitroalkene.

Step 2: Oxa-Michael Addition (Etherification)

Note: Isopropanol is used as both the reactant and the solvent to drive the equilibrium and suppress nitroalkene polymerization.

  • Charge: Dissolve the crude 1-cyclopropyl-2-nitroethene in anhydrous isopropanol (10 volumes).

  • Catalysis: Cool the reactor to 0 °C. Slowly add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.15 eq) dropwise.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation Check (Critical): The success of this step is visually absolute. The bright yellow color of the starting material will completely fade to a pale yellow or colorless solution as the conjugation is broken by the addition of the alkoxy group.

  • Workup: Quench with 1M HCl to neutralize the DBU, extract with ethyl acetate, and concentrate.

Step 3: Catalytic Hydrogenation (Amine Formation)
  • Charge: Transfer the crude 1-cyclopropyl-1-isopropoxy-2-nitroethane to a pressure reactor. Dissolve in methanol (8 volumes).

  • Catalyst: Add 10% Pd/C (5% w/w).

  • Reaction: Purge with N2, then pressurize with H2 gas to 50 psi. Stir vigorously at 25 °C until hydrogen uptake ceases (typically 8-10 hours).

  • Self-Validation Check: Spot the reaction mixture on a TLC plate and heat with a Ninhydrin stain. A deep purple spot confirms the presence of the primary aliphatic amine. GC-MS will confirm the target mass (M+H = 144.2).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst (Caution: Pyrophoric when dry!). Concentrate the filtrate to yield the crude amine, which can be purified via vacuum distillation or isolated as a hydrochloride salt.

References

  • The Nitro Group in Organic Synthesis Ono, Noboru. John Wiley & Sons / ACS Publications. URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Smith, Michael B., and March, Jerry. John Wiley & Sons. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine (CAS No. 1595987-51-1). While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, we can infer its potential hazards and necessary precautions based on its structural motifs—a primary amine and an ether group—and data from closely related analogs.

Hazard Assessment: A Proactive Approach

Given the structure of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine, we must anticipate several potential hazards characteristic of volatile, low-molecular-weight amines. Analogs such as 2-cyclopropyl-1-phenylethan-1-amine and 2-(propan-2-yloxy)ethan-1-amine are classified with hazards including acute toxicity, skin corrosion/irritation, and serious eye damage[1][2]. Therefore, it is prudent to handle this compound with the assumption that it may be corrosive, toxic if ingested, inhaled, or absorbed through the skin, and potentially flammable.

Inferred Hazard Profile:

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on analogs like cyclopropylamine and other substituted amines[3].
Skin Corrosion/Irritation Causes severe skin burns and irritation.A common property of primary amines[1][2].
Serious Eye Damage Causes serious eye damage.Amines are often corrosive to eye tissue[1][2].
Flammability Flammable liquid and vapor.Low-molecular-weight organic compounds are often flammable[3][4].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale for Selection
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors which can cause severe eye damage[5].
Skin Protection Chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes.Prevents skin contact with the potentially corrosive and toxic substance[5].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Provides a direct barrier against skin absorption. Gloves should be inspected before use and changed immediately if contaminated[5].
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge.Necessary when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of harmful vapors[3].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Engineering Controls
  • Ventilation: Always handle 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine within a certified chemical fume hood to minimize inhalation exposure[4].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[4][5].

Handling Procedures
  • Pre-Handling:

    • Thoroughly review this safety guide and any available safety information.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace by removing any unnecessary items and ensuring all equipment is clean and functioning correctly.

  • During Handling:

    • Don all required PPE before opening the container.

    • Use compatible tools (e.g., glass or stainless steel) for transfers.

    • Keep the container sealed when not in use.

    • Work deliberately and avoid rushing to prevent spills.

  • Post-Handling:

    • Properly seal and store the compound.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of both the chemical waste and contaminated materials is crucial to protect personnel and the environment.

Chemical Waste
  • Segregation: Do not mix waste containing 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine with other waste streams unless you are certain of their compatibility[5].

  • Containerization: Collect all liquid waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[5].

Contaminated PPE and Materials
  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) that have come into contact with the compound should be considered hazardous waste.

  • Containerization: Place all contaminated solid waste in a sealed and clearly labeled hazardous waste bag or container.

  • Disposal: Dispose of contaminated materials through your institution's EHS-approved waste stream[5].

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine.

SafeHandlingWorkflow Safe Handling Workflow for 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Guide & SDS Analogs B Verify Fume Hood Certification A->B C Inspect & Don PPE B->C D Work Within Fume Hood C->D E Use Compatible Equipment D->E F Keep Container Sealed When Not in Use E->F G Decontaminate Work Area F->G Task Complete H Segregate & Label Waste G->H I Doff & Dispose of PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of 2-Cyclopropyl-2-(propan-2-yloxy)ethan-1-amine.

References

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • NextSDS. (n.d.). 2-cyclopropyl-1-phenylethan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(propan-2-yloxy)ethan-1-amine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(propan-2-yloxy)ethan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Sources

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